[4-(3,4-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone
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Overview
Description
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE is a complex organic compound that features a combination of piperazine, pyrazole, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 3,4-dichlorobenzyl group. The final steps involve the formation of the isoxazole ring and the attachment of the nitro-pyrazole moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, the compound has shown potential in various assays, particularly in studying enzyme inhibition and receptor binding. Its structural features make it a candidate for drug development and biochemical research .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery .
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Uniqueness
Compared to similar compounds, [4-(3,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE stands out due to its unique combination of functional groups and structural complexity.
Properties
Molecular Formula |
C20H20Cl2N6O4 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-[5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H20Cl2N6O4/c1-13-16(12-27-11-15(9-23-27)28(30)31)19(24-32-13)20(29)26-6-4-25(5-7-26)10-14-2-3-17(21)18(22)8-14/h2-3,8-9,11H,4-7,10,12H2,1H3 |
InChI Key |
MFKZPYJWXVCMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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